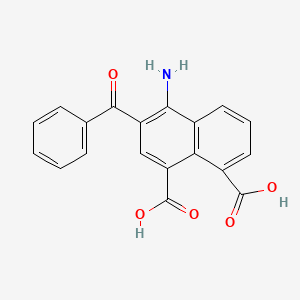
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group, a benzoyl group, and two carboxylic acid groups attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce the amino group. The benzoyl group can be introduced through Friedel-Crafts acylation. The carboxylic acid groups are often introduced via oxidation reactions using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation and oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the amino and benzoyl groups, making it less reactive.
4-Amino-3-nitronaphthalene-1,8-dicarboxylic acid: Contains a nitro group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and benzoyl groups, which enhance its reactivity and potential for forming complex interactions with other molecules. This makes it a valuable compound for various chemical, biological, and industrial applications.
Eigenschaften
CAS-Nummer |
92449-20-2 |
|---|---|
Molekularformel |
C19H13NO5 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
HSTQXMRSKGVHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


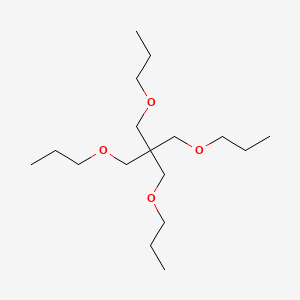
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

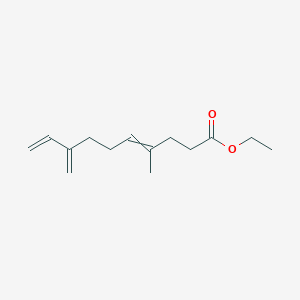
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
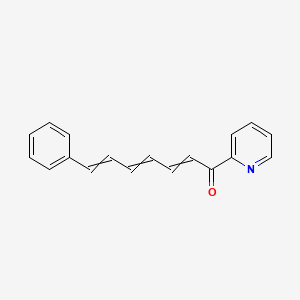

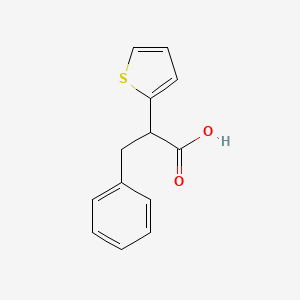
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)

![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
